molecular formula C18H24N2O2 B2742315 N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361792-66-5

N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2742315
CAS No.: 2361792-66-5
M. Wt: 300.402
InChI Key: QKSLYTNXHHKPEZ-UHFFFAOYSA-N
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Description

N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides and a base.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through condensation reactions between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and benzyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-pyrrolidinone: This compound shares the pyrrolidine and benzyl groups but lacks the amide linkage.

    2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: Similar in structure but with different functional groups.

Uniqueness

N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-17(21)19(4-2)14-18(22)20-12-8-11-16(20)13-15-9-6-5-7-10-15/h3,5-7,9-10,16H,1,4,8,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSLYTNXHHKPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC1CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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